

Environmental fate of 2-Chloroethyl methyl sulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloroethyl methyl sulfide

Cat. No.: B1221215

[Get Quote](#)

An In-depth Technical Guide on the Environmental Fate of **2-Chloroethyl methyl sulfide**

Disclaimer: Quantitative data and detailed experimental findings for **2-Chloroethyl methyl sulfide** (CEMS) are limited in publicly available literature. Therefore, this guide extensively utilizes data from its close structural analog, 2-Chloroethyl ethyl sulfide (CEES), as a surrogate to predict the environmental fate of CEMS. This approach is a standard practice in environmental risk assessment when substance-specific data are unavailable.

Introduction

2-Chloroethyl methyl sulfide (CEMS), with the chemical formula C_3H_7ClS , is an organosulfur compound.^[1] It is structurally similar to sulfur mustard agents, and as such, understanding its behavior and persistence in the environment is of significant interest to researchers, scientists, and environmental protection agencies. This technical guide provides a comprehensive overview of the environmental fate of CEMS, focusing on its degradation, transport, and persistence in various environmental compartments.

Physicochemical Properties

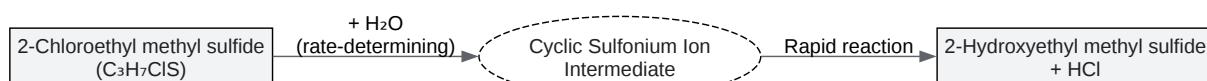
The environmental transport and fate of a chemical are largely governed by its physicochemical properties. The properties for CEMS and its analog CEES are summarized below.

Property	2-Chloroethyl methyl sulfide (CEMS)	2-Chloroethyl ethyl sulfide (CEES)	Reference
CAS Number	542-81-4	693-07-2	[1] [2]
Molecular Formula	C ₃ H ₇ ClS	C ₄ H ₉ ClS	[1] [2]
Molecular Weight	110.61 g/mol	124.63 g/mol	[1] [2]
Boiling Point	55-56 °C at 30 mmHg	156 °C at 760 mmHg	[2] [3]
Density	1.11 g/mL at 25 °C	1.0663 g/cm ³ at 20 °C	[2] [3]
Vapor Pressure	Not available	3.4 mmHg at 25 °C	[2]
Water Solubility	Not available	Slightly soluble	[2]
Log K _{ow} (estimated)	Not available	2.16	[2]
Henry's Law Constant (estimated)	Not available	1.35 x 10 ⁻⁴ atm·m ³ /mol	[2]

Degradation Pathways

Degradation is a key process that reduces the concentration of chemical substances in the environment. The primary degradation pathways for CEMS are expected to be hydrolysis and photodegradation.

Hydrolysis


Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For 2-chloroethyl sulfides, this is a dominant and rapid degradation process. The mechanism involves the formation of a cyclic sulfonium ion intermediate.[\[4\]](#)[\[5\]](#)

The primary hydrolysis products of CEES are 2-hydroxyethyl ethyl sulfide and hydrochloric acid.[\[2\]](#) A similar pathway is anticipated for CEMS, yielding 2-hydroxyethyl methyl sulfide and HCl. The hydrolysis of CEES is rapid, with an extrapolated half-life in pure water of approximately 44 seconds.[\[2\]](#)

Compound	Medium	Half-life ($t_{1/2}$)	Rate Constant (k)	Temperature	Reference
2-Chloroethyl methyl sulfide	Pure Water (extrapolated)	~44 seconds	0.0158 s ⁻¹	25 °C	[2]

A standard method to determine the rate of hydrolysis involves incubating the test substance in sterile aqueous buffer solutions of different pH values (e.g., 4, 7, and 9) at a constant temperature.

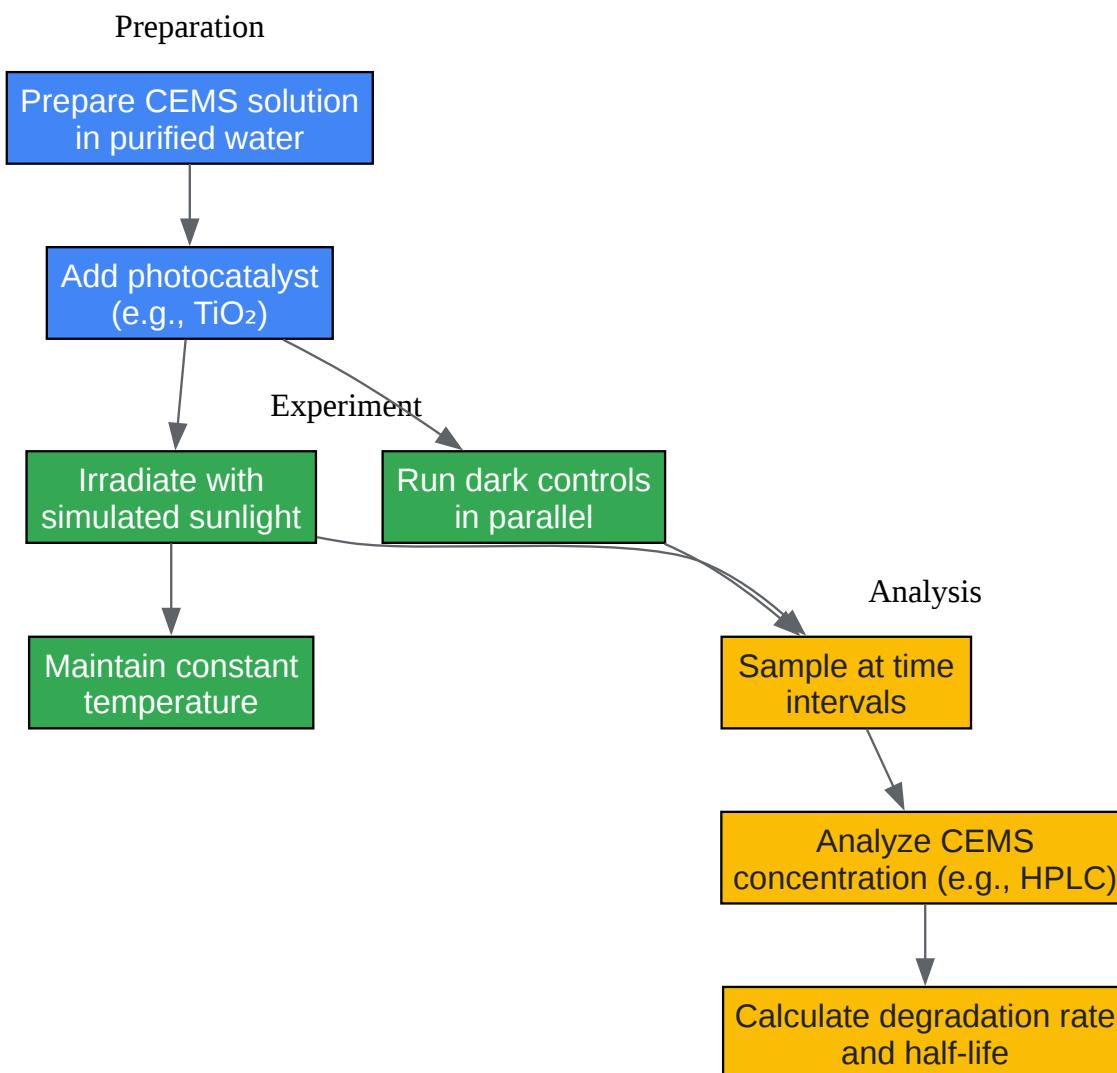
- Preparation: A stock solution of CEMS is prepared in a water-miscible solvent.
- Incubation: Aliquots of the stock solution are added to sealed test vessels containing the sterile buffer solutions, ensuring the final concentration of the organic solvent is minimal. Control solutions without the test substance are also prepared.
- Sampling: At various time intervals, samples are withdrawn from the test vessels.
- Analysis: The concentration of CEMS in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[\[2\]](#)
- Data Analysis: The rate of hydrolysis is determined by plotting the concentration of CEMS against time. The pseudo-first-order rate constant (k) is calculated from the slope of the line when the natural logarithm of the concentration is plotted against time. The half-life ($t_{1/2}$) is then calculated as $\ln(2)/k$.

[Click to download full resolution via product page](#)

Figure 1: Proposed hydrolysis pathway for **2-Chloroethyl methyl sulfide**.

Photodegradation

Photodegradation involves the breakdown of chemicals by light. This can occur directly through the absorption of light by the molecule or indirectly through reactions with photochemically produced reactive species like hydroxyl radicals.


In the atmosphere, the vapor-phase reaction with hydroxyl radicals is expected to be a significant degradation pathway. The estimated atmospheric half-life for CEES is about 32 hours.[\[2\]](#)

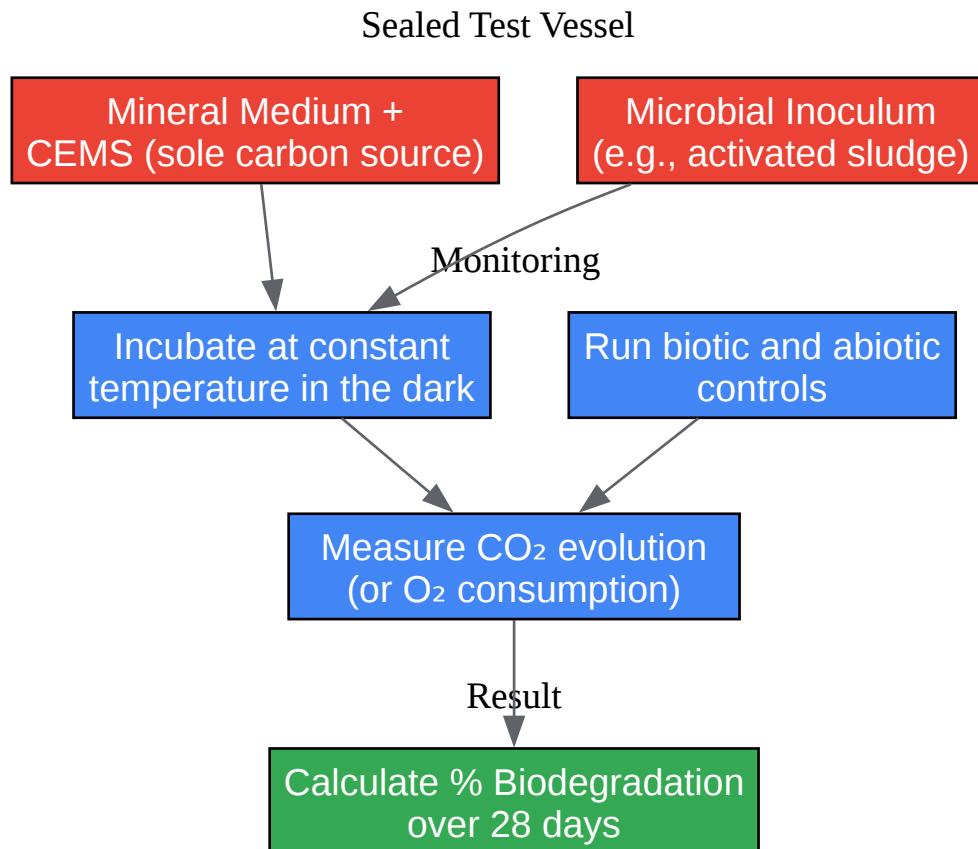
In water and soil, photocatalytic degradation in the presence of semiconductors like titanium dioxide (TiO_2) has been shown to be effective for CEES.[\[6\]](#) Under visible light irradiation with a Ti-DMTHA-Li catalyst, CEES has a degradation half-life of 21.5 minutes.[\[6\]](#)

Compound	Medium/Conditions	Half-life ($t_{1/2}$)	Reference
2-Chloroethyl ethyl sulfide	Atmosphere (reaction with OH radicals, estimated)	~32 hours	[2]
2-Chloroethyl ethyl sulfide	Aqueous, with Ti-DMTHA-Li catalyst (visible light)	21.5 minutes	[6]
2-Chloroethyl ethyl sulfide	Methanol-water, with Al13-TCPP catalyst (visible light)	14.7 minutes	[6]

- **Light Source:** A light source with a known spectral distribution, such as a xenon arc lamp, is used to simulate sunlight.
- **Test Solutions:** Solutions of CEMS in sterile, purified water are prepared in quartz tubes. Dark controls are prepared by wrapping identical tubes in aluminum foil.
- **Irradiation:** The tubes are placed in a temperature-controlled chamber and irradiated.
- **Sampling and Analysis:** At set time intervals, samples are taken from both the irradiated and dark control tubes and analyzed for the concentration of CEMS.

- Quantum Yield Calculation: The first-order rate constant is determined, and the quantum yield (the fraction of absorbed photons that result in a chemical reaction) is calculated by relating the reaction rate to the photon flux and the molar absorption coefficient of the compound.

[Click to download full resolution via product page](#)


Figure 2: Experimental workflow for determining photocatalytic degradation.

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms. While specific studies on the biodegradation of CEMS are not readily available, it is suggested that CEES and its hydrolysis product, 2-hydroxyethyl ethyl sulfide, may undergo reductive cleavage of the sulfide bond and are likely susceptible to biodegradation under both aerobic and anaerobic conditions. [2] The chloroethene structure in CEMS suggests that microbial degradation pathways observed for other chlorinated aliphatic compounds could be relevant.[7][8]

This type of test screens for ready biodegradability in an aerobic aqueous medium.

- Inoculum: The inoculum is typically activated sludge from a sewage treatment plant.
- Test Setup: The test substance is added as the sole source of organic carbon to a mineral salt medium inoculated with the microorganisms. The test is usually run in sealed bottles.
- Measurement: Biodegradation is followed by measuring a parameter such as oxygen consumption or carbon dioxide production over a 28-day period.
- Analysis: The percentage of degradation is calculated based on the measured parameter relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches a pass level of >60% (for CO₂ evolution) within a 10-day window during the 28-day test.

[Click to download full resolution via product page](#)

Figure 3: Conceptual setup for a ready biodegradability test.

Environmental Transport and Distribution

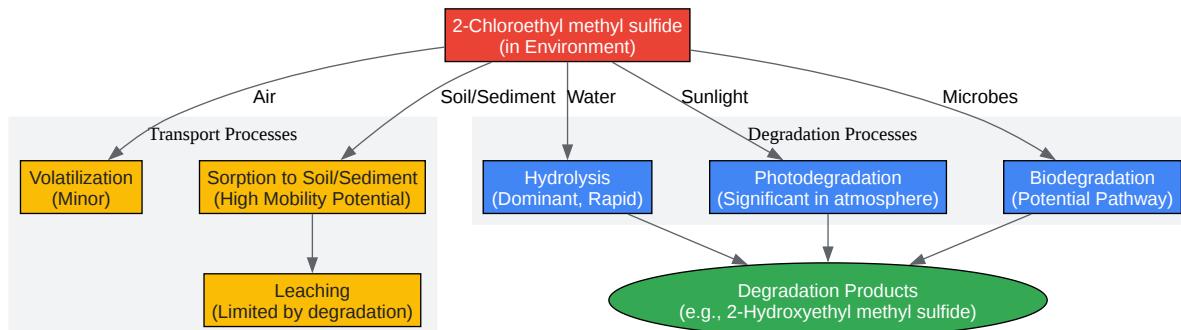
Sorption to Soil and Sediment

Sorption to soil and sediment particles affects a chemical's mobility and bioavailability. This process is often quantified by the organic carbon-water partition coefficient (Koc).^[9] A high Koc value indicates that the chemical tends to adsorb to soil and organic matter, making it less mobile.^[10]

For CEES, the Koc has been estimated to be 149.^[2] This value suggests that CEES, and likely CEMS, has high mobility in soil. However, due to its extremely rapid hydrolysis, significant leaching through the soil column is not expected.^[2]

Compound	Parameter	Value	Interpretation	Reference
2-Chloroethyl ethyl sulfide	Koc (estimated)	149	High mobility	[2]

The batch equilibrium method is commonly used to determine the soil adsorption coefficient.


- Soil Selection: A range of characterized soils with varying organic carbon content and texture is selected.
- Test Solutions: Solutions of CEMS are prepared in a 0.01 M CaCl_2 solution.
- Equilibration: Weighed amounts of soil are mixed with the test solutions in centrifuge tubes and agitated on a shaker for a predetermined time to reach equilibrium.
- Separation: The soil and aqueous phases are separated by centrifugation.
- Analysis: The concentration of CEMS in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
- Calculation: The soil-water distribution coefficient (K_d) is calculated for each soil. The K_{oc} is then determined by normalizing K_d to the organic carbon content of the soil ($K_{oc} = (K_d / \%OC) * 100$).

Volatilization

Volatilization is the transfer of a substance from a liquid or solid phase to a gas phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. While the Henry's Law constant for CEES suggests that volatilization from moist soil surfaces may occur, it is not considered an important fate process because the rate of hydrolysis is much faster than the rate of volatilization.[\[2\]](#)

Summary of Environmental Fate

The overall environmental fate of **2-Chloroethyl methyl sulfide** is likely dominated by rapid chemical degradation, particularly hydrolysis.

[Click to download full resolution via product page](#)

Figure 4: Conceptual model of the environmental fate of **2-Chloroethyl methyl sulfide**.

In summary, if released into the environment, **2-Chloroethyl methyl sulfide** is expected to:

- In Water: Undergo rapid hydrolysis with a half-life likely on the order of seconds to minutes.
- In Soil: Be mobile but degrade quickly via hydrolysis before significant leaching can occur.
- In Air: Be degraded by reaction with hydroxyl radicals.

Due to its rapid degradation, CEMS is not expected to be persistent in the environment.

Bioconcentration in aquatic organisms is also not an important environmental fate process.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloroethyl methyl sulfide | C3H7CIS | CID 10965 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloroethyl ethyl sulfide | C4H9CIS | CID 12733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloroethyl methyl sulfide 97 542-81-4 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aerobic biodegradation of the chloroethenes: pathways, enzymes, ecology, and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial degradation of chloroethenes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. log KOC - ECETOC [ecetoc.org]
- To cite this document: BenchChem. [Environmental fate of 2-Chloroethyl methyl sulfide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1221215#environmental-fate-of-2-chloroethyl-methyl-sulfide\]](https://www.benchchem.com/product/b1221215#environmental-fate-of-2-chloroethyl-methyl-sulfide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com